N-Methyl-4-nitroaniline

Beschreibung

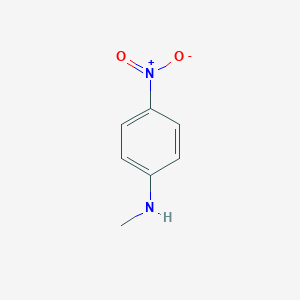

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFJZJPMHNUGRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | N-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025635 | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-methyl-4-nitroaniline appears as brownish-yellow prisms with violet reflex (from ethanol) or yellow powder. (NTP, 1992), Brownish-yellow or yellow solid; [CAMEO] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992) | |

| Record name | N-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | N-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.201 at 311 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | N-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00764 [mmHg] | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-15-2 | |

| Record name | N-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Methyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J836WLV9BW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

306 °F (NTP, 1992) | |

| Record name | N-METHYL-4-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of N-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-nitroaniline, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical research fields. Its unique molecular structure, featuring both an electron-donating methylamino group and a potent electron-withdrawing nitro group, imparts a range of chemical and physical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols for key procedures are provided, alongside visual representations of reaction pathways and workflows to support researchers in its application.

Chemical and Physical Properties

This compound is a yellow crystalline solid at room temperature.[1] Its core properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Appearance | Brownish-yellow prisms with violet reflex (from ethanol) or yellow powder.[3] | [3] |

| Melting Point | 149-151 °C | [1] |

| Boiling Point | Decomposes | [3] |

| Density | 1.201 g/cm³ | [3] |

| Vapor Pressure | 0.00764 mmHg | [3] |

| Solubility | Insoluble in water; soluble in acetone, benzene, and slightly soluble in ethanol.[4] | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 100-15-2 | [1] |

| IUPAC Name | This compound | [3] |

| SMILES | CNC1=CC=C(C=C1)--INVALID-LINK--[O-] | [3] |

| InChI | InChI=1S/C7H8N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | [1] |

Spectroscopic Properties

The spectroscopic data for this compound are crucial for its identification and characterization.

Table 3: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~8.09 (d, 2H), ~6.53 (d, 2H), ~4.7 (br s, 1H, NH), ~2.94 (d, 3H, CH₃) ppm | [1] |

| ¹H NMR (DMSO-d₆) | δ ~8.02 (d, 2H), ~6.62 (d, 2H), ~7.32 (q, 1H, NH), ~2.81 (d, 3H, CH₃) ppm | [1] |

| IR (KBr Pellet) | Key peaks indicative of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro) stretching and bending vibrations. | [3] |

| UV-Vis (Ethanol) | λmax will be in the UV-visible region, characteristic of nitroaniline derivatives. | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a research setting.

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of a p-nitroaniline derivative, followed by hydrolysis. The following protocol is a representative example.[4]

Experimental Workflow for Synthesis

Caption: Synthesis of this compound Workflow.

Detailed Protocol:

-

Methylation: In a round-bottom flask equipped with a reflux condenser, combine p-nitroacetanilide, acetone, and potassium hydroxide. Heat the mixture to reflux.

-

Slowly add a solution of methyl iodide in acetone dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux the mixture for 4 hours.

-

Allow the reaction mixture to cool to room temperature and stand overnight.

-

Recover the acetone, which will cause the precipitation of N-methyl-4-nitroacetanilide crystals.

-

Collect the crystals by filtration and wash them with cold ethanol.

-

Hydrolysis: Combine the obtained N-methyl-4-nitroacetanilide with ethanol and hydrochloric acid in a round-bottom flask.

-

Heat the mixture under reflux for 8 hours.

-

Workup and Purification: After the reflux, recover the ethyl acetate and ethanol by distillation.

-

Dilute the residue with water, wash to remove acidity, and dry to obtain the crude product.

-

Dissolve the crude product in acetone and filter.

-

Recover the purified this compound crystals from the acetone solution.

Spectroscopic Characterization Protocols

3.2.1. ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Data Processing: Process the obtained Free Induction Decay (FID) with an appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as a reference.

3.2.2. IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6][7]

-

Pellet Formation: Place the powder mixture into a pellet die and press it under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[6][7]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum over the desired range (e.g., 4000-400 cm⁻¹).

3.2.3. UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a blank) and the other with the sample solution.

-

Scan the absorbance of the sample from a suitable starting wavelength to an ending wavelength (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

Reactivity and Applications

The reactivity of this compound is primarily dictated by the interplay between the electron-donating N-methylamino group and the electron-withdrawing nitro group. This makes it a versatile intermediate in organic synthesis.[2]

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group to form N-methyl-p-phenylenediamine, a valuable building block in the synthesis of dyes and polymers.[8] Common reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Reaction Pathway for Nitro Group Reduction

Caption: Reduction of this compound.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the N-methylamino group, which is an ortho-, para-director. However, the strong deactivating effect of the para-nitro group directs incoming electrophiles to the positions ortho to the N-methylamino group. Common electrophilic substitution reactions include halogenation and nitration, although the latter requires careful control of reaction conditions to avoid oxidation.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin.[5] Prolonged or repeated exposure may cause organ damage. It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood.

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

Consult a physician in all cases of exposure.

Conclusion

This compound is a fundamentally important chemical compound with well-defined physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is underscored by its reactivity, particularly in the reduction of its nitro group and electrophilic substitution on its aromatic ring. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe and effective use of this compound in their research endeavors.

References

- 1. This compound(100-15-2) 1H NMR spectrum [chemicalbook.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Characteristics of N-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-4-nitroaniline (MNA), a nitroaromatic compound, serves as a crucial intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals. It is also utilized as a plasticizer in insensitive munitions.[1] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in predicting its environmental fate, reaction kinetics, and biological interactions. This guide provides a detailed overview of the core physicochemical characteristics of this compound, supplemented with experimental protocols and conceptual diagrams to facilitate its use in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent a consensus from the available literature.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| CAS Number | 100-15-2 | [2] |

| Appearance | Brownish-yellow prisms with violet reflex (from ethanol) or yellow crystalline powder. | [3][4] |

| Melting Point | 149 - 154 °C (300.2 - 309.2 °F) | [1][5] |

| Boiling Point | Decomposes; Estimated at 290.6 ± 23.0 °C at 760 mmHg. | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Vapor Pressure | 0.00764 mmHg |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Water Solubility | < 0.1 g/100 mL at 19 °C; 85 mg/L at 25 °C. Generally considered insoluble or slightly soluble in water. | [1][6][7] |

| Solubility in Organic Solvents | Soluble in acetone and benzene; slightly soluble in ethanol and chloroform. | [3][6][8][9] |

| pKa | 0.56 ± 0.12 (Predicted) | [9] |

| Octanol-Water Partition Coefficient (Kow) | Studied, but specific value not consistently reported. | [10] |

Spectral Data

This compound has been characterized by various spectroscopic techniques. The data is available in public repositories such as PubChem.

-

¹H NMR: Spectra are available and show characteristic peaks for the aromatic protons, the N-methyl protons, and the amine proton.[11]

-

¹³C NMR: Spectral data is available for the characterization of the carbon skeleton.

-

Infrared (IR) Spectroscopy: The FTIR spectrum shows a characteristic N-H stretching peak for the secondary amine at approximately 3369 cm⁻¹.[12]

-

UV-Vis Spectroscopy: UV-Vis spectra are available for this compound.

-

Mass Spectrometry: GC-MS data indicates a top peak at m/z 152, corresponding to the molecular ion.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and purification of this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.

Materials:

-

This compound sample (dry, powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Sample Preparation: Finely powder a small amount of the this compound sample. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[1][13]

-

Packing the Sample: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[1]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.[13]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow rate (1-2°C per minute).[1][13]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2°C.

Determination of Aqueous Solubility

This protocol provides a qualitative and semi-quantitative method to determine the solubility of this compound in water.

Materials:

-

This compound sample

-

Distilled water

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

Procedure:

-

Sample Preparation: Weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Solvent Addition: Add a measured volume of distilled water (e.g., 1 mL) to the test tube.[3]

-

Mixing: Vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[3][11]

-

Observation: Allow the mixture to stand for at least 30 seconds and observe. If the solid has completely dissolved, it is considered soluble at that concentration. If a separate solid phase remains, it is considered insoluble or slightly soluble.[3]

-

Incremental Solvent Addition: If the compound does not dissolve, add additional measured volumes of water incrementally, mixing thoroughly after each addition, to determine the approximate solubility limit.

-

pH Check (for polar compounds): If the compound shows some solubility, the pH of the aqueous solution can be checked with litmus paper to identify any acidic or basic properties.[3]

Purification by Recrystallization

Recrystallization is a standard technique to purify impure solid compounds. For this compound, a common solvent system is an ethanol/water mixture.

Materials:

-

Crude this compound

-

Ethanol

-

Distilled water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask for vacuum filtration

-

Filter paper

Procedure:

-

Solvent Selection: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol or an ethanol-water mixture is suitable for this compound.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the mixture on a hot plate.[14]

-

Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[8]

-

Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[14]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[15]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals completely to remove any residual solvent. The purity of the recrystallized product can be assessed by its melting point.

Visualizations

The following diagrams illustrate key conceptual and practical aspects of this compound.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Structure-Property Relationships

Caption: Relationship between the structural features of this compound and its properties.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. reddit.com [reddit.com]

- 8. scribd.com [scribd.com]

- 9. What is this compound?_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. saltise.ca [saltise.ca]

- 12. New experimental techniques for organic synthesis [manufacturingchemist.com]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. coconote.app [coconote.app]

- 15. Video: Recrystallization - Procedure [jove.com]

An In-depth Technical Guide to the Spectral Data of N-Methyl-4-nitroaniline (CAS 100-15-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Methyl-4-nitroaniline (CAS 100-15-2), a versatile reactant used in the synthesis of various organic compounds, including oxindoles, dyes, and as a stabilizer for explosives.[1][2] Understanding its spectral characteristics is fundamental for its identification, characterization, and quantification in various applications.

Physical and Chemical Properties

This compound is a brownish-yellow crystalline powder or prisms with a violet reflex when crystallized from ethanol.[1][2] It is stable under ambient temperatures but is incompatible with strong oxidizing agents and may be sensitive to prolonged air exposure.[1][3]

| Property | Value |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Melting Point | 149-151 °C[3] |

| CAS Number | 100-15-2 |

| InChI Key | XIFJZJPMHNUGRA-UHFFFAOYSA-N[4][5] |

| SMILES | CNC1=CC=C(C=C1)--INVALID-LINK--[O-][6] |

Spectroscopic Data

The following sections present key spectral data for this compound, crucial for its structural elucidation and purity assessment.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Solvent | Chemical Shift (δ) ppm | Assignment |

| DMSO-d₆ | 8.022 | Aromatic (ortho to NO₂) |

| 6.615 | Aromatic (ortho to NHCH₃) | |

| 7.32 (quartet) | NH | |

| 2.811 | Methyl (CH₃) | |

| CDCl₃ | 8.087 | Aromatic (ortho to NO₂) |

| 6.529 | Aromatic (ortho to NHCH₃) | |

| 4.7 (broad) | NH | |

| 2.938 | Methyl (CH₃) |

Data sourced from ChemicalBook.[4]

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

| Solvent | Chemical Shift (δ) ppm |

| DMSO-d₆ | 152.4 |

| 135.9 | |

| 126.1 | |

| 110.6 | |

| 30.1 |

Note: Specific peak assignments for ¹³C NMR were not available in the searched literature. The provided values are the reported shifts.[5]

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and elemental composition. The data below is from Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity | Description |

| 152 | Most Abundant | Molecular Ion [M]⁺ |

| 122 | 2nd Highest | [M-NO]⁺ |

| 106 | High | [M-NO₂]⁺ |

| 77 | 3rd Highest | Phenyl fragment [C₆H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[6][7]

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the vibrations of atoms and can be used to determine the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3012 | C-H stretching (aromatic) |

| 2927, 2837 | C-H stretching (aliphatic methyl group) |

| 1539 | N-O asymmetric stretching (nitro group) |

| 1458 | C=C stretching (aromatic ring) |

| 1288 | N-O symmetric stretching (nitro group) |

| 750 | N-H wagging |

Data sourced from a study by Lakshmi et al. on ResearchGate.[8]

UV-Visible Spectroscopy Data

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. 4-Nitroaniline and its derivatives are often used as chromophores.[9]

| Solvent | λmax (nm) |

| Water | ~380 |

Note: The λmax for this compound is expected to be similar to 4-nitroaniline, which has a λmax around 380-385 nm in water.[9][10][11]

Experimental Protocols

Detailed experimental protocols for acquiring the spectral data of this compound are provided below. These are generalized procedures based on standard analytical techniques for similar compounds.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

-

-

Instrumentation :

-

Use a Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or 500 MHz).

-

Tune and shim the spectrometer to the specific solvent.

-

-

Data Acquisition :

-

Acquire the ¹H NMR spectrum, typically with 16-64 scans.

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

-

For trace analysis in complex matrices like water or soil, a sample extraction and concentration step, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is required.[12][13]

-

-

Instrumentation :

-

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Select an appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms).

-

-

Data Acquisition :

-

Set the GC oven temperature program to achieve good separation of the analyte from any impurities.

-

Set the MS to operate in Electron Ionization (EI) mode.

-

Acquire data over a mass range of m/z 50-200.

-

Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum to a reference library (e.g., NIST).[7]

-

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation :

-

Place a small amount of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Alternatively, for transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[6]

-

-

Instrumentation :

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

UV-Visible Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Instrumentation :

-

Use a dual-beam UV-Visible spectrophotometer.

-

-

Data Acquisition :

-

Fill a cuvette with the solvent to be used as a blank and place it in the reference beam path.

-

Fill a second cuvette with the sample solution and place it in the sample beam path.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorbance spectrum.[14]

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualizations

General Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the spectral analysis of this compound.

Logic Diagram for Compound Identification

This diagram shows the logical process of using different spectral data to confirm the identity of this compound.

Caption: Logic diagram for the identification of this compound using spectral data.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 100-15-2 [chemicalbook.com]

- 3. This compound | CAS#:100-15-2 | Chemsrc [chemsrc.com]

- 4. This compound(100-15-2) 1H NMR [m.chemicalbook.com]

- 5. This compound(100-15-2) 13C NMR [m.chemicalbook.com]

- 6. This compound | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenamine, N-methyl-4-nitro- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility of N-Methyl-4-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methyl-4-nitroaniline (MNA), a compound of interest in various fields including the synthesis of dyes, pharmaceuticals, and as a component in energetic materials. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide synthesizes the available qualitative and quantitative information and presents a generalized, robust experimental protocol for determining the solubility of MNA in organic solvents.

Introduction to this compound

This compound (MNA) is a yellow crystalline solid with the chemical formula C₇H₈N₂O₂. Its chemical structure, featuring a nitro group and a methylamino group attached to a benzene ring, imparts a polarity that significantly influences its solubility in various solvents. Understanding its solubility is crucial for its application in synthesis, purification, and formulation development.

Qualitative and Quantitative Solubility Data

Qualitative Solubility:

Multiple sources consistently describe the solubility of this compound in the following manner:

-

Readily dissolves in: Ethanol, Ether[4]

Quantitative Solubility:

The only specific quantitative solubility data found is for water:

-

85 mg L⁻¹ at 25 °C[1]

This low aqueous solubility is attributed to the presence of the hydrophobic nitro group and the N-methyl substitution, which reduces the hydrogen bonding potential compared to aniline.[1]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on standard solid-liquid equilibrium (SLE) determination methods, such as the isothermal saturation method, which are widely used for compounds of this nature.

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Analytical grade organic solvents of interest (e.g., acetone, benzene, ethanol, ethyl acetate, methanol, toluene, etc.)

-

Equipment:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with heating capabilities

-

Jacketed glass vessel or multiple sealed vials

-

Calibrated thermometer or temperature probe (±0.1 K)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Experimental Procedure

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a jacketed glass vessel or sealed vial.

-

The mixture is agitated using a magnetic stirrer or a thermostatic shaker at a constant, controlled temperature.

-

The system is allowed to equilibrate for a sufficient time (typically several hours to a day) to ensure that the solution is saturated and in equilibrium with the solid phase. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, the stirring is stopped, and the solid phase is allowed to settle.

-

A sample of the supernatant (the clear saturated solution) is withdrawn using a pre-heated or at-temperature syringe to prevent precipitation of the solute.

-

The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed volumetric flask.

-

-

Analysis of Solute Concentration:

-

The mass of the collected filtrate is determined by weighing the volumetric flask.

-

The filtrate is then diluted with a suitable solvent (often the same solvent used for the solubility study) to a concentration that falls within the linear range of the analytical method.

-

The concentration of this compound in the diluted sample is determined using a calibrated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known MNA concentrations.

-

-

Calculation of Solubility:

-

The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Solubility can also be expressed in other units such as g/100g of solvent or mg/mL.

-

-

Temperature Variation:

-

The entire procedure is repeated at different temperatures to determine the temperature dependence of the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a clear qualitative understanding of the solubility of this compound in common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. This guide provides a robust, generalized experimental protocol that can be implemented by researchers to generate such data. The availability of accurate solubility data is essential for the effective utilization of this compound in various research and development applications, enabling better process design, optimization of reaction conditions, and the development of new formulations.

References

- 1. This compound | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound CAS 100-15-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide to the Thermal Stability of N-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N-Methyl-4-nitroaniline (NMNA), a compound of interest in various industrial applications, including as an intermediate in the synthesis of dyes, pharmaceuticals, and as a component in insensitive munitions. Understanding the thermal properties of NMNA is crucial for ensuring safe handling, storage, and application.

Physicochemical Properties

This compound is a yellow crystalline solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 149-151 °C | [2] |

| Boiling Point | Decomposes | [1] |

| Appearance | Yellow crystalline powder | [3] |

Thermal Stability and Decomposition

Thermal analysis is critical for determining the temperature at which this compound begins to decompose, the rate of decomposition, and the energy released during this process. The primary techniques used for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Quantitative Thermal Analysis Data

Based on available literature, this compound is thermally stable up to 130 °C (403 K). The melting process begins at this temperature, and decomposition is reported to be complete by 230 °C.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

| Parameter | Value | Analytical Method | Reference |

| Thermal Stability Threshold | 130 °C (403 K) | TGA/DTA | [3] |

| Melting Start Temperature | 130 °C | Not Specified | [3] |

| Decomposition Completion Temperature | 230 °C | Not Specified | [3] |

Experimental Protocols

While specific, detailed experimental protocols for the thermal analysis of this compound are not extensively published, standard methodologies for organic compounds and energetic materials can be applied.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Instrumentation : A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a controlled heating rate.

-

Sample Preparation : A small sample of this compound (typically 1-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions :

-

Atmosphere : Inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate : A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range : From ambient temperature to a temperature beyond the completion of decomposition (e.g., 30 °C to 300 °C).

-

-

Data Analysis : The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Instrumentation : A differential scanning calorimeter.

-

Sample Preparation : A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions :

-

Atmosphere : Inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate : A constant heating rate, often matching the TGA rate (e.g., 10 °C/min), is used.

-

Temperature Range : The temperature range should encompass the melting and decomposition events (e.g., 30 °C to 300 °C).

-

-

Data Analysis : The DSC thermogram plots heat flow against temperature. Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition. The onset temperature of the exothermic peak is a key indicator of thermal instability. The area under the decomposition peak can be integrated to determine the enthalpy of decomposition (ΔHd).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound like this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of N-methyl-N-nitroanilines is proposed to proceed through a radical pair complex mechanism initiated by the homolytic cleavage of the N-NO₂ bond.[4] The following diagram illustrates a speculative decomposition pathway for this compound based on this mechanism.

Conclusion

This compound exhibits moderate thermal stability, with decomposition initiating around its melting point of 130 °C. While comprehensive quantitative thermal analysis data is limited in open literature, the provided information and standard protocols offer a solid foundation for its safe handling and use. Further detailed studies are warranted to fully characterize its decomposition kinetics and to definitively elucidate the decomposition pathway and resulting products. Such data would be invaluable for refining safety protocols and for the development of applications where thermal stability is a critical parameter.

References

crystal structure of N-Methyl-4-nitroaniline

An In-depth Technical Guide to the Crystal Structure of N-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (MNA), a compound of interest in materials science and as a chemical intermediate. The document details the experimental procedures for its synthesis and crystallization, the methodology for its structural determination via X-ray diffraction, and a thorough analysis of its crystallographic data and intermolecular interactions.

Synthesis and Crystallization

The preparation of this compound involves a multi-step chemical synthesis followed by a purification process through recrystallization to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

The synthesis of this compound can be effectively carried out from p-nitroacetanilide.[1][2]

Materials:

-

p-Nitroacetanilide

-

Potassium hydroxide (KOH)

-

Acetone

-

Methyl iodide

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of acetone, p-nitroacetanilide, and potassium hydroxide is prepared in a reaction vessel.

-

The mixture is heated to reflux. An acetone solution of methyl iodide is then added dropwise.[1]

-

Following the addition, the solution is refluxed for approximately 4 hours and then left to stand overnight.[1]

-

Acetone is recovered from the mixture, leading to the precipitation of N-methyl-p-nitroacetanilide crystals.

-

The intermediate crystals are washed to remove alkali and then further washed with ethanol.[2]

-

The purified N-methyl-p-nitroacetanilide is then mixed with ethanol and hydrochloric acid and heated under reflux for 8 hours to facilitate hydrolysis.[1]

-

After the reaction, ethyl acetate and ethanol are recovered. The remaining solution is diluted with water, washed to remove acidity, and dried to yield the crude this compound product.[1]

Experimental Protocol: Crystallization

High-quality single crystals are essential for accurate X-ray diffraction studies. The crude product is purified by recrystallization.

Materials:

-

Crude this compound

-

Ethanol

-

Water

Procedure:

-

The crude this compound is dissolved in a minimal amount of hot aqueous ethanol.[2]

-

The solution is filtered to remove any insoluble impurities.

-

The hot, saturated solution is allowed to cool slowly to room temperature.

-

As the solution cools, the solubility of this compound decreases, leading to the formation of brownish-yellow prisms.[1][2]

-

The resulting crystals are collected by vacuum filtration and dried.

Crystal Structure Determination

The definitive three-dimensional arrangement of atoms and molecules within the crystal lattice was determined using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

This is a generalized protocol for the structural analysis of a small organic molecule like this compound.

Procedure:

-

Crystal Selection and Mounting: A suitable, high-quality single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Data Reduction: The collected raw diffraction intensities are processed. This includes integration of reflection intensities, correction for experimental factors (like Lorentz and polarization effects), and merging of redundant data to create a final reflection file.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental diffraction data using a least-squares algorithm. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final atomic coordinates, bond lengths, angles, and other crystallographic information are deposited in a crystallographic database.

Crystallographic Data and Molecular Structure

The has been determined and its data are available through the Crystallography Open Database (COD).[3] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₇H₈N₂O₂ | [3][4] |

| Crystal System | Monoclinic | [3] |

| Space Group | P 1 2₁/n 1 (No. 14) | [3] |

| a (Å) | 9.9223 | [3] |

| b (Å) | 6.8557 | [3] |

| c (Å) | 10.7606 | [3] |

| α (°) | 90 | [3] |

| β (°) | 103.304 | [3] |

| γ (°) | 90 | [3] |

| Z (Formula units/cell) | 4 | [5] |

Table 1: Summary of crystallographic data for this compound.

The molecule consists of a benzene ring substituted with a methylamino group (-NHCH₃) and a nitro group (-NO₂) at the para positions (1 and 4 positions, respectively).

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is primarily governed by intermolecular hydrogen bonds. The hydrogen bonding capability of the amine group is crucial for defining the conformation and crystal structure.[1] In related nitroaniline derivatives, intermolecular N–H⋯O and C–H⋯O interactions are observed, which link molecules into extended chains or sheets.[5] For this compound, the N-H of the methylamino group acts as a hydrogen bond donor, while the oxygen atoms of the nitro group act as hydrogen bond acceptors. These N–H⋯O interactions are the dominant force that dictates the three-dimensional packing arrangement of the molecules in the solid state.

References

An In-Depth Technical Guide on the Molecular Geometry and Conformation of N-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular geometry and conformational landscape of N-Methyl-4-nitroaniline (MNA), a molecule of significant interest in materials science and as a component in energetic materials. This document synthesizes crystallographic data, computational modeling studies, and spectroscopic analyses to offer a detailed understanding of its structural characteristics.

Introduction

This compound (C₇H₈N₂O₂) is an aromatic compound featuring a methylamino group and a nitro group in a para substitution pattern on a benzene ring. The interplay between the electron-donating methylamino group and the electron-withdrawing nitro group significantly influences its electronic properties, molecular structure, and intermolecular interactions. Understanding the precise three-dimensional arrangement of its atoms and the rotational flexibility around its chemical bonds is crucial for predicting its behavior in various applications, from nonlinear optics to its role as a plasticizer in insensitive munitions.[1]

Molecular Geometry from X-ray Crystallography

The definitive solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and the overall packing of the molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound involves a standard procedure for small organic molecules:

-

Crystal Growth: High-quality single crystals of MNA are typically grown by slow evaporation of a saturated solution. A suitable solvent, such as ethanol, is chosen in which the compound is moderately soluble. The solution is filtered to remove any particulate matter and allowed to evaporate slowly in a dust-free environment to promote the formation of well-ordered crystals.[2]

-

Crystal Mounting: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected and mounted on a goniometer head.[3] For air-sensitive samples, this process is performed under an inert atmosphere.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[3] A monochromatic X-ray beam, commonly from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source, is directed at the crystal.[3] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[3]

The relationship between crystal growth, data collection, and structure solution is depicted in the following workflow:

Crystallographic Data Summary

The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the identification number 4512205.[4] The key crystallographic parameters are summarized in the table below.

| Parameter | Value[4] |

| Formula | C₇H₈N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 9.9223 |

| b (Å) | 6.8557 |

| c (Å) | 10.7606 |

| α (°) | 90 |

| β (°) | 103.304 |

| γ (°) | 90 |

| Volume (ų) | 712.3 |

| Z | 4 |

Conformational Analysis through Computational Modeling

Computational chemistry provides valuable insights into the conformational preferences and rotational energy barriers of this compound in the gas phase and in solution. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Experimental Protocol: Computational Analysis

A typical computational workflow for the conformational analysis of this compound is as follows:

-

Initial Structure Generation: A 3D model of the this compound molecule is built.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles, primarily the C-C-N-C (amino group) and C-C-N-O (nitro group) angles.

-

Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima on the potential energy surface. This is commonly done using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311G**.[5]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Transition State Search: To determine the rotational energy barriers, transition state structures connecting the different conformers are located. This is often achieved by performing a relaxed potential energy surface scan along the dihedral angle of interest.

-

Solvation Effects: To model the behavior in solution, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.

The logical flow of a computational conformational analysis is illustrated below:

Key Conformational Features

The primary conformational flexibility in this compound arises from the rotation around the C-N bond of the methylamino group and the C-N bond of the nitro group.

-

Amino Group Conformation: The nitrogen atom of the methylamino group can exhibit some degree of pyramidalization.[6] The rotation around the C-N bond will determine the orientation of the methyl group and the amino hydrogen relative to the benzene ring.

-

Nitro Group Conformation: The nitro group is generally considered to be coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance with adjacent groups can lead to some out-of-plane twisting.

Computational studies on related nitroaniline derivatives suggest that the rotational barrier for the amino group can be influenced by the electronic nature of the substituents on the aromatic ring.[7] For this compound, the push-pull electronic effect is expected to impart some double-bond character to the C-N bonds, potentially increasing the rotational barriers.

Spectroscopic Insights into Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration typically in the range of 1-10 mg/mL.[8] The solution is transferred to a high-quality NMR tube.

-

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of the different nuclei.

-

2D NMR Spectroscopy: Advanced 2D NMR experiments are performed to probe through-bond and through-space interactions:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing crucial information about the relative orientation of different parts of the molecule.

-

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study dynamic processes such as conformational exchange. If the rate of interconversion between conformers is on the NMR timescale, changes in the line shapes of the signals can be observed, allowing for the determination of the activation energy for rotation.

Interpreting NMR Data for Conformational Analysis

-

Chemical Shifts: The chemical shifts of the aromatic protons and the methyl protons can be sensitive to the conformation of the amino and nitro groups.

-

Coupling Constants: The magnitude of the three-bond coupling constants (³J) between vicinal protons can be related to the dihedral angle between them via the Karplus equation.

-

Nuclear Overhauser Effect (NOE): The presence of NOE cross-peaks between specific protons indicates that they are spatially close (typically < 5 Å), which can help to distinguish between different possible conformations.

Summary of Key Structural Parameters

The following tables summarize the available quantitative data on the molecular geometry and conformation of this compound.

Table 1: Selected Bond Lengths from X-ray Crystallography *

| Bond | Length (Å) |

| C-N (amino) | Data not available in search results |

| C-N (nitro) | Data not available in search results |

| N-O (nitro) | Data not available in search results |

| C-C (aromatic) | Data not available in search results |

Table 2: Selected Bond Angles from X-ray Crystallography *

| Angle | Value (°) |

| C-C-N (amino) | Data not available in search results |

| C-N-C (amino) | Data not available in search results |

| C-C-N (nitro) | Data not available in search results |

| O-N-O (nitro) | Data not available in search results |

Table 3: Selected Dihedral Angles from X-ray Crystallography *

| Dihedral Angle | Value (°) |

| C-C-N-C (amino) | Data not available in search results |

| C-C-N-O (nitro) | Data not available in search results |

Note: The specific bond lengths, bond angles, and dihedral angles from the crystal structure (COD ID 4512205) were not directly accessible in the provided search results. Accessing the full crystallographic information file (CIF) is required to populate these tables.

Table 4: Calculated Conformational Properties *

| Property | Value | Method |

| Rotational Barrier (C-N amino) | Data not available in search results | DFT |

| Rotational Barrier (C-N nitro) | Data not available in search results | DFT |

| Conformational Energy Difference | Data not available in search results | DFT |

Note: Specific quantitative computational data for this compound were not found in the search results.

Conclusion

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. This compound | C7H8N2O2 | CID 7483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nmr-bio.com [nmr-bio.com]

- 5. rsc.org [rsc.org]

- 6. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.csic.es [digital.csic.es]

- 8. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

Quantum Chemical Blueprint of N-Methyl-4-nitroaniline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical properties of N-Methyl-4-nitroaniline (MNA), a molecule of significant interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of MNA's molecular structure, electronic properties, and vibrational characteristics through computational analysis.

This compound, a derivative of 4-nitroaniline, is recognized for its use as an intermediate in the synthesis of various organic materials.[1] Understanding its quantum chemical properties is crucial for predicting its behavior in different chemical environments and for the rational design of new materials with tailored functionalities. This guide summarizes key computational data, outlines the methodologies for these calculations, and provides visualizations to facilitate a deeper understanding of the molecule's behavior at the atomic level.

Molecular Geometry and Structure

For 4-nitroaniline, geometry optimization is typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[2] This level of theory has been shown to provide results that are in good agreement with experimental X-ray diffraction data.[2] The key structural parameters for 4-nitroaniline, which are expected to be similar in this compound, are summarized in the table below. The primary difference in MNA is the substitution of one of the amine hydrogens with a methyl group. This substitution is expected to cause minor changes in the bond lengths and angles associated with the amino group. The experimental crystal structure of this compound can be found in the Crystallography Open Database (COD) under the number 4512205.[3]

Table 1: Optimized Geometrical Parameters of 4-Nitroaniline (Reference Molecule) [2]

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.396 | C6-C1-C2 |

| C2-C3 | 1.387 | C1-C2-C3 |

| C3-C4 | 1.395 | C2-C3-C4 |

| C4-C5 | 1.395 | C3-C4-C5 |

| C5-C6 | 1.387 | C4-C5-C6 |

| C1-N1 | 1.383 | C1-C6-C5 |

| C4-N2 | 1.467 | C3-C4-N2 |

| N1-H1 | 1.011 | C5-C4-N2 |

| N1-H2 | 1.011 | C4-N2-O1 |

| N2-O1 | 1.234 | C4-N2-O2 |

| N2-O2 | 1.234 | O1-N2-O2 |

| C2-C1-N1 | ||

| C6-C1-N1 | ||

| C1-N1-H1 | ||

| C1-N1-H2 | ||

| H1-N1-H2 |

Calculations performed using DFT/B3LYP/6-311++G(d,p) level of theory.

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Quantum chemical calculations for 4-nitroaniline have shown that the HOMO is primarily localized on the aniline fragment, while the LUMO is concentrated on the nitro group.[2] This indicates that the lowest energy electronic transition involves a charge transfer from the electron-donating amino group to the electron-withdrawing nitro group.[2] Similar electronic behavior is anticipated for this compound.

Table 2: Frontier Molecular Orbital Energies of 4-Nitroaniline (Reference Molecule) [2]

| Parameter | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.21 |

| Energy Gap (ΔE) | 4.24 |

Calculations performed using DFT/B3LYP/6-311++G(d,p) level of theory.

Atomic Charges and Intramolecular Interactions

The distribution of electron density within a molecule can be analyzed using population analysis methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis. NBO analysis is particularly useful for understanding charge transfer and hyperconjugative interactions within a molecule.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. Experimental FT-IR data for this compound has been reported, showing characteristic peaks for N-H stretching, C-H stretching, and the symmetric and asymmetric stretching of the nitro group.